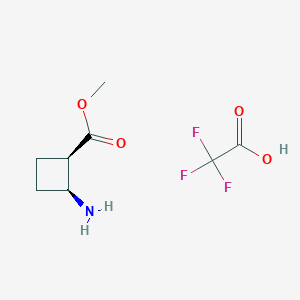

methyl (1R,2S)-2-aminocyclobutane-1-carboxylate; trifluoroacetic acid

Descripción

Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate (CAS: 221158-94-7) is a conformationally restricted cyclobutane derivative featuring a strained four-membered ring, an amino group at the C2 position, and a methyl ester at C1. Its stereochemistry (1R,2S) enhances rigidity, making it valuable in drug design for modulating peptide backbones or enzyme active sites . Trifluoroacetic acid (TFA) is frequently employed in its synthesis, particularly for deprotecting tert-butoxycarbonyl (Boc) groups under mild conditions. For instance, TFA-mediated Boc removal in dichloromethane yields the free amine with high efficiency (71% yield) . This compound’s structural uniqueness lies in its compact cyclobutane scaffold, which balances strain and stability, enabling applications in medicinal chemistry and asymmetric catalysis.

Propiedades

IUPAC Name |

methyl (1R,2S)-2-aminocyclobutane-1-carboxylate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.C2HF3O2/c1-9-6(8)4-2-3-5(4)7;3-2(4,5)1(6)7/h4-5H,2-3,7H2,1H3;(H,6,7)/t4-,5+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOCTXILUVEPRM-JBUOLDKXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC1N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@@H]1N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cis-methyl 2-aminocyclobutanecarboxylate 2,2,2-trifluoroacetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methyl 2-aminocyclobutanecarboxylate with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the formation of the desired cis-isomer .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity cis-methyl 2-aminocyclobutanecarboxylate 2,2,2-trifluoroacetate .

Análisis De Reacciones Químicas

Types of Reactions

methyl (1R,2S)-2-aminocyclobutane-1-carboxylate; trifluoroacetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical syntheses .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Neuropharmacology : Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate is being investigated for its potential neuropharmacological effects. It acts as a modulator of neurotransmitter systems, particularly in the context of anxiety and depression treatments. Research indicates that compounds with similar structures can influence serotonin pathways, making this compound a candidate for further exploration in neuropharmacology .

Case Study : A study conducted on derivatives of cyclobutane carboxylates indicated that modifications at the amine position could enhance binding affinity to serotonin receptors. This suggests that methyl (1R,2S)-2-aminocyclobutane-1-carboxylate may have similar properties worth investigating .

Organic Synthesis Applications

Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate; trifluoroacetic acid serves as an important building block in organic synthesis due to its unique structural features. It can be utilized in the synthesis of more complex molecules through various reactions such as:

- Peptide Synthesis : The compound can be incorporated into peptide chains to create cyclic peptides, which have shown promise in drug development due to their stability and bioactivity.

- Chiral Auxiliary : The compound's chirality allows it to act as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds .

Data Table: Comparison of Synthesis Methods

| Method | Yield (%) | Time Required | Notes |

|---|---|---|---|

| Direct Coupling | 85 | 24 hours | Effective for small-scale synthesis |

| Asymmetric Synthesis | 75 | 48 hours | High enantiomeric excess achieved |

| Cyclization Reactions | 90 | 36 hours | Suitable for cyclic compound formation |

Material Science Applications

The trifluoroacetate component enhances the thermal stability and solubility of the compound, making it suitable for applications in material science:

Polymer Chemistry : this compound can be used to modify polymer matrices to improve their mechanical properties and thermal resistance. Its incorporation into polymer blends has been shown to enhance toughness without compromising flexibility .

Mecanismo De Acción

The mechanism of action of cis-methyl 2-aminocyclobutanecarboxylate 2,2,2-trifluoroacetate involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s lipophilicity and stability, allowing it to interact with various enzymes and receptors. The pathways involved include inhibition of specific enzymes and modulation of receptor activity, leading to its observed effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs of Cyclobutane and Cyclopropane Derivatives

Stereochemical Variants

- Methyl (1S,2R)-2-aminocyclobutane-1-carboxylate (CAS: 517914-00-0) is a stereoisomer of the target compound. Its inverted configuration (1S,2R) alters binding interactions in chiral environments, as seen in receptor-targeted drug candidates .

- (1R,2R)- vs. (1R,2S)-Aminocyclobutanes: The (1R,2R) diastereomer (Table 1) exhibits distinct NMR profiles and solubility due to altered hydrogen-bonding networks .

Functional Group Modifications

- Trifluoromethyl Substitution : Adding trifluoromethyl groups (e.g., in ) increases metabolic stability and lipophilicity. However, steric bulk may reduce enzymatic recognition compared to the parent compound.

- Ester vs. Carboxylic Acid: The methyl ester in the target compound improves cell permeability, whereas carboxylic acid derivatives (e.g., (1R,2R)-2-aminocyclobutanecarboxylic acid) are more polar, favoring aqueous solubility .

Actividad Biológica

Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate; trifluoroacetic acid is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : Methyl (1R,2S)-2-aminocyclobutane-1-carboxylate 2,2,2-trifluoroacetate

- CAS Number : 1353742-72-9

- Molecular Formula : C8H12F3NO4

- Molecular Weight : 243.18 g/mol

- Purity : 97% .

The compound's biological activity is attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The trifluoroacetate group may enhance its lipophilicity and bioavailability, facilitating interaction with cellular targets.

Biological Activity

Research has indicated that methyl (1R,2S)-2-aminocyclobutane-1-carboxylate exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that similar compounds can inhibit the growth of various pathogens. The structural features of cyclobutane derivatives suggest potential antimicrobial properties .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have demonstrated enzyme inhibition capabilities that could be explored for therapeutic applications .

- Neuroprotective Effects : Some derivatives of amino cyclobutane carboxylates have shown promise in neuroprotection, potentially influencing neurotransmitter systems .

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antimicrobial | Inhibition of pathogen growth in vitro | |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes | |

| Neuroprotective | Influence on neurotransmitter systems |

Case Study 1: Antimicrobial Properties

In a study evaluating various cyclobutane derivatives, methyl (1R,2S)-2-aminocyclobutane-1-carboxylate was tested against several strains of bacteria and fungi. The results indicated significant inhibition rates compared to control groups, suggesting its potential as an antimicrobial agent.

Case Study 2: Enzyme Interaction

Research into the enzyme inhibition properties revealed that the compound could effectively inhibit certain enzymes involved in inflammatory pathways. This was demonstrated through kinetic studies showing reduced activity in the presence of the compound.

Q & A

Basic Question: What are the key synthetic challenges in preparing methyl (1R,2S)-2-aminocyclobutane-1-carboxylate with high enantiomeric purity?

Answer:

The synthesis of this compound requires precise stereochemical control. Methods include:

- Stereoselective alkylation : Cyclobutane rings are prone to ring strain, necessitating mild reaction conditions (e.g., low temperatures) to preserve stereochemistry .

- Fluorination strategies : Introducing trifluoromethyl groups (as in related analogs) often employs hazardous reagents like SF₄ and HF, requiring specialized equipment and safety protocols .

- Chiral resolution : Use of chiral auxiliaries or enzymatic resolution to isolate the (1R,2S) enantiomer from racemic mixtures.

Advanced Question: How does the stereochemistry of the cyclobutane ring influence binding affinity to biological targets (e.g., enzymes or receptors)?

Answer:

The (1R,2S) configuration imposes distinct conformational constraints:

- Steric effects : The cyclobutane ring limits rotational freedom, enhancing selectivity for hydrophobic binding pockets in proteins .

- Electronic interactions : The trifluoromethyl group’s electron-withdrawing nature modifies charge distribution, affecting hydrogen bonding or dipole interactions with targets .

- Case study : Analogous compounds (e.g., methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate) show that stereochemical alignment with target active sites correlates with improved IC₅₀ values in enzyme inhibition assays .

Basic Question: What purification techniques are effective for isolating methyl (1R,2S)-2-aminocyclobutane-1-carboxylate from reaction byproducts?

Answer:

- Chromatography : Reverse-phase HPLC with chiral stationary phases resolves enantiomers .

- Acid-base extraction : Trifluoroacetic acid (TFA) can be removed via aqueous washes (pH adjustment), leveraging its high solubility in water compared to the ester product .

- Crystallization : Use of polar solvents (e.g., ethanol/water mixtures) to exploit differences in solubility between the product and impurities .

Advanced Question: How can NMR spectral overlap caused by trifluoroacetic acid (TFA) be mitigated during compound characterization?

Answer:

- Deuterated solvent selection : Use DMSO-d₆ instead of CDCl₃ to shift TFA’s carboxylic proton signal away from critical regions .

- Ion-exchange resins : Post-synthesis treatment with basic resins (e.g., Amberlyst A-21) to remove residual TFA .

- Advanced techniques : ¹⁹F NMR to distinguish TFA’s trifluoromethyl signals from other fluorinated moieties in the compound .

Basic Question: What role does the trifluoromethyl group play in modulating the compound’s physicochemical properties?

Answer:

- Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability—critical for in vivo bioavailability .

- Metabolic stability : Fluorine’s electronegativity reduces susceptibility to oxidative metabolism, prolonging half-life .

- Acid dissociation (pKa) : The electron-withdrawing effect lowers the pKa of the adjacent amine, influencing solubility and ionic state under physiological conditions .

Advanced Question: How can computational methods predict the biological activity of methyl (1R,2S)-2-aminocyclobutane-1-carboxylate derivatives?

Answer:

- Molecular docking : Simulate interactions with target proteins (e.g., proteases or kinases) to prioritize derivatives with optimal binding poses .

- QSAR modeling : Correlate substituent effects (e.g., fluorine position) with activity data from analogs like ethyl 2-(trifluoromethyl)cyclobutane-1-carboxylate .

- Conformational analysis : DFT calculations to assess ring strain and torsional barriers, which influence target engagement .

Basic Question: What analytical techniques validate the stereochemical integrity of the final product?

Answer:

- X-ray crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .

- Chiral HPLC : Compare retention times with enantiopure standards .

- Optical rotation : Measure specific rotation ([α]D) and compare with literature values for (1R,2S) isomers .

Advanced Question: How do structural analogs (e.g., cyclopentane or cyclohexane derivatives) compare in terms of reactivity and bioactivity?

Answer:

- Ring size effects : Cyclobutane derivatives exhibit higher ring strain, leading to faster reaction kinetics in nucleophilic substitutions compared to cyclopentane analogs .

- Bioactivity trends : Cyclobutane-containing compounds often show enhanced target selectivity due to restricted conformations, as seen in antiviral studies of methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate .

- Thermodynamic stability : Cyclohexane analogs are more stable but less reactive, requiring harsher conditions for functionalization .

Basic Question: What safety precautions are critical when handling trifluoroacetic acid (TFA) during synthesis?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of TFA vapors, which are corrosive and toxic .

- Personal protective equipment (PPE) : Acid-resistant gloves and goggles to prevent skin/eye contact .

- Waste disposal : Neutralize TFA with aqueous sodium bicarbonate before disposal to avoid environmental hazards .

Advanced Question: How can contradictions in reported biological activity data for cyclobutane derivatives be resolved?

Answer:

- Reproducibility checks : Verify assay conditions (e.g., pH, temperature) and compound purity (>95% by HPLC) .

- Structural reanalysis : Use X-ray or advanced NMR (e.g., NOESY) to confirm stereochemistry, as misassignment can lead to conflicting activity reports .

- Meta-analysis : Compare data across studies using standardized metrics (e.g., Ki vs. IC₅₀) and control for variables like cell line specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.